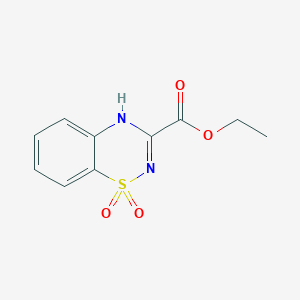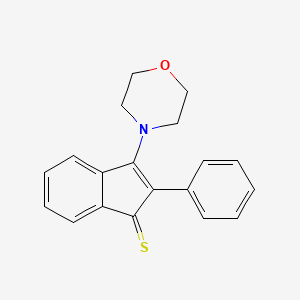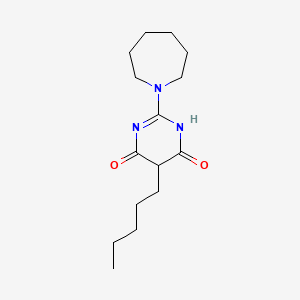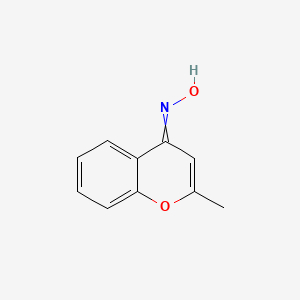![molecular formula C13H13BrN2O B14596832 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide CAS No. 60764-18-3](/img/structure/B14596832.png)
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a pyridinium salt with a unique structure that includes a benzyl group and a hydroxyimino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of benzyl bromide with 3-[(hydroxyimino)methyl]pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an acetylcholinesterase inhibitor for treating Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methylimidazolium chloride: This compound shares a similar benzyl group but has an imidazolium core instead of a pyridinium core.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide: This compound has a similar pyridinium core but includes an oxoquinazolinyl group.
Uniqueness: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its hydroxyimino functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Eigenschaften
CAS-Nummer |
60764-18-3 |
|---|---|
Molekularformel |
C13H13BrN2O |
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
N-[(1-benzylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C13H12N2O.BrH/c16-14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-9,11H,10H2;1H |
InChI-Schlüssel |
OAADQZISYQTQEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C=NO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1-(piperidin-1-yl)-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14596752.png)
![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)




![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1-azaspiro[4.5]decane-2,7-dione](/img/structure/B14596777.png)
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)


![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)


